molecular formula C18H18IN3O4S B5084960 4-(2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide

4-(2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide

Cat. No. B5084960
M. Wt: 499.3 g/mol
InChI Key: HNWTTZMCDHWPOV-UHFFFAOYSA-N
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Description

4-(2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK. BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mechanism of Action

4-(2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide binds to the active site of BTK and inhibits its activity. BTK is a key enzyme in the BCR signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by 4-(2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide leads to decreased activation of downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
4-(2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide has been shown to induce apoptosis (programmed cell death) in B-cells, as well as inhibit their proliferation and migration. 4-(2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide has also been shown to enhance the anti-tumor activity of other drugs, such as venetoclax, in preclinical models of B-cell malignancies.

Advantages and Limitations for Lab Experiments

One advantage of 4-(2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide is its high selectivity for BTK, which reduces the risk of off-target effects. 4-(2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide has also shown good oral bioavailability and pharmacokinetics in preclinical studies. One limitation of 4-(2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide is its potential toxicity to non-B-cell populations, such as T-cells and natural killer (NK) cells, which also express BTK.

Future Directions

For research on 4-(2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide include:
1. Clinical trials to evaluate the safety and efficacy of 4-(2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide in patients with B-cell malignancies, both as a single agent and in combination with other drugs.
2. Studies to investigate the potential of 4-(2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide as a treatment for autoimmune diseases, such as rheumatoid arthritis and lupus, which are also associated with dysregulated B-cell function.
3. Development of biomarkers to predict response to 4-(2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide and monitor treatment efficacy.
4. Investigation of the potential of 4-(2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide to overcome resistance to other BTK inhibitors, such as ibrutinib, in patients with relapsed or refractory B-cell malignancies.
In conclusion, 4-(2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide is a promising new drug candidate for the treatment of B-cell malignancies. Its high selectivity for BTK and potent anti-tumor activity make it an attractive option for further clinical development. Future research will help to elucidate the full potential of 4-(2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide in the treatment of B-cell malignancies and other diseases.

Synthesis Methods

The synthesis of 4-(2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide involves several steps, including the preparation of the pyrrolidine intermediate, the coupling of the intermediate with the sulfonamide group, and the final iodination step. The synthesis has been described in detail in a patent application by Takeda Pharmaceutical Company Limited.

Scientific Research Applications

4-(2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that 4-(2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies in mouse models of CLL and NHL have demonstrated that 4-(2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide can induce tumor regression and prolong survival.

properties

IUPAC Name

4-[2-[[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18IN3O4S/c19-13-3-5-14(6-4-13)22-17(23)11-16(18(22)24)21-10-9-12-1-7-15(8-2-12)27(20,25)26/h1-8,16,21H,9-11H2,(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWTTZMCDHWPOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)I)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18IN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-{[1-(4-Iodophenyl)-2,5-dioxopyrrolidin-3-yl]amino}ethyl)benzenesulfonamide

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